molecular formula Cl3Ge B072276 Trichlorogermane CAS No. 1184-65-2

Trichlorogermane

Cat. No.: B072276
CAS No.: 1184-65-2
M. Wt: 179 g/mol
InChI Key: YITSIQZHKDXQEI-UHFFFAOYSA-N
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Description

Trichlorogermane is a useful research compound. Its molecular formula is Cl3Ge and its molecular weight is 179 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structure of Trichlorogermane Aminates : Research has detailed the synthesis of this compound triethylaminate and its structural investigation using NMR, IR spectroscopy, and quantum chemistry, indicating the formation of complexes with proton transfer to the nitrogen atom, which could be significant in developing new germanium-based compounds for various applications (Ignat’ev et al., 2018).

Material Science and Nanotechnology

  • Germanium Nanocrystals : A study described the synthesis of Ge nanoparticles by thermal decomposition of this compound in high-boiling-point organic solvents. This method extends the temperature range for experiments with organogermane precursors, potentially facilitating advancements in nanotechnology and materials science (Zaitseva et al., 2006).

Organic Chemistry Applications

  • Superacidic Properties of this compound : this compound has been identified as a new superacid in organic chemistry, offering insights into its acidic and superacidic properties, electrochemical behavior, and reactions with organic halides and unsaturated compounds. These findings have implications for its use in organic synthesis and the development of new chemical reactions (Kolesnikov et al., 2003).

Chemical Reactivity and Bonding

  • Proton-Donor Properties : Research exploring the proton-donor properties of this compound suggests its ability to interact with bases to give contact ion pairs, highlighting its chemical reactivity and potential applications in the synthesis of novel compounds (Kolesnikov et al., 2001).

Cross-Coupling Reactions

  • Germyl-Stille Cross-Coupling : Studies have explored the use of this compound in palladium-catalyzed cross-coupling reactions, demonstrating its effectiveness in organic transformations and the synthesis of complex organic molecules. This highlights its utility in modern organic synthesis and potential for creating new chemical pathways (Zhang et al., 2010).

Mechanism of Action

Target of Action

Trichlorogermane is known to readily react with unbranched olefins . The primary targets of this compound are therefore unbranched olefins, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond .

Mode of Action

This compound interacts with its targets (unbranched olefins) through a process known as hydrogermylation . This reaction may take both hydrogermylation and double germylation pathways . In the presence of ethers, a complex of this compound with ether is formed, and it reacts only according to the double germylation pathway .

Biochemical Pathways

The reaction of this compound with unbranched olefins can follow several pathways, including hydrogermylation and double germylation These reactions result in the formation of new compounds, altering the biochemical pathways involved

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of unbranched olefins through hydrogermylation and double germylation . These reactions result in the formation of new compounds, potentially altering the biochemical environment within the cell.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For example, this compound is known to readily react with unbranched olefins at normal temperature or at slightly elevated temperature without a catalyst . Additionally, the presence of ethers can influence the reaction pathway of this compound .

Safety and Hazards

Trichlorogermane is highly flammable and causes burns . It should be kept away from sources of ignition . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

Properties

InChI

InChI=1S/Cl3Ge/c1-4(2)3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITSIQZHKDXQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Cl[Ge](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184-65-2
Record name Germane, trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Germane, trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichlorogermane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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